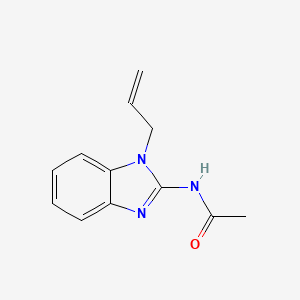![molecular formula C15H11ClN2O5 B5856857 3-[(2-chloro-5-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5856857.png)
3-[(2-chloro-5-nitrobenzoyl)amino]-2-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-chloro-5-nitrobenzoyl)amino]-2-methylbenzoic acid, also known as Niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in scientific research. It was first synthesized in 1967 and has since been extensively studied for its various applications in the field of pharmacology.
作用機序
3-[(2-chloro-5-nitrobenzoyl)amino]-2-methylbenzoic acid acid acts by blocking the activity of ion channels, particularly the calcium-activated chloride channels (CaCCs) and the transient receptor potential (TRP) channels. This results in the inhibition of calcium signaling, which is important for various physiological processes.
Biochemical and Physiological Effects
This compound acid has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of CaCCs and TRP channels, which are involved in various physiological processes such as muscle contraction, synaptic transmission, and pain sensation. It has also been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators.
実験室実験の利点と制限
One of the advantages of using 3-[(2-chloro-5-nitrobenzoyl)amino]-2-methylbenzoic acid acid in lab experiments is its ability to selectively block the activity of ion channels, which allows for the investigation of specific physiological processes. However, one limitation of using this compound acid is its potential to interact with other ion channels and enzymes, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 3-[(2-chloro-5-nitrobenzoyl)amino]-2-methylbenzoic acid acid in scientific research. One direction is the investigation of its potential as a therapeutic agent for various diseases such as cystic fibrosis and hypertension. Another direction is the development of more selective and potent inhibitors of ion channels, which can be used to investigate the role of these channels in various physiological processes.
Conclusion
In conclusion, this compound acid is a non-steroidal anti-inflammatory drug that has been extensively studied for its various applications in scientific research. It acts by blocking the activity of ion channels, particularly the calcium-activated chloride channels and the transient receptor potential channels. It has been found to have various biochemical and physiological effects and has been used as a tool to investigate the mechanisms of ion channel function and regulation. Its potential as a therapeutic agent for various diseases and the development of more selective and potent inhibitors of ion channels are areas of future research.
合成法
3-[(2-chloro-5-nitrobenzoyl)amino]-2-methylbenzoic acid acid is synthesized by reacting 2-chloro-5-nitrobenzoic acid with methyl anthranilate in the presence of a base. The resulting product is then treated with thionyl chloride to form the acid chloride, which is subsequently reacted with 2-amino-3-methylbenzoic acid to yield this compound acid.
科学的研究の応用
3-[(2-chloro-5-nitrobenzoyl)amino]-2-methylbenzoic acid acid has been extensively studied for its various applications in scientific research. It has been used as a tool to investigate the mechanisms of ion channel function and regulation. It has also been used to study the role of calcium signaling in various physiological processes such as muscle contraction and synaptic transmission.
特性
IUPAC Name |
3-[(2-chloro-5-nitrobenzoyl)amino]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O5/c1-8-10(15(20)21)3-2-4-13(8)17-14(19)11-7-9(18(22)23)5-6-12(11)16/h2-7H,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXJKARPGUPVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-3-[(4-methylphenyl)amino]-2-butenamide](/img/structure/B5856787.png)

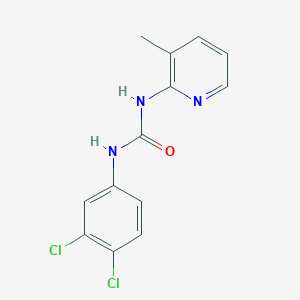

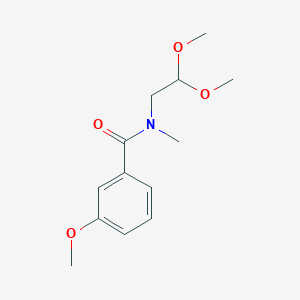

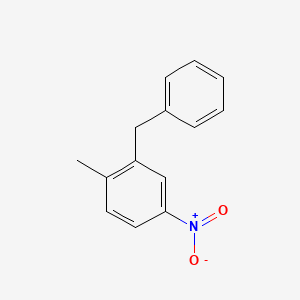
![4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5856832.png)
![6-[(1-naphthylmethyl)thio]-9H-purin-2-amine](/img/structure/B5856835.png)
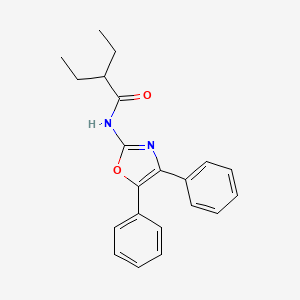
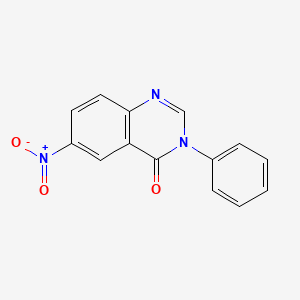
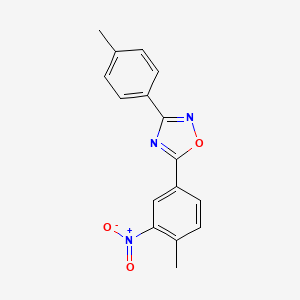
![4-[3-(2-methoxyphenyl)-2-propen-1-yl]thiomorpholine](/img/structure/B5856883.png)
